Sardomozide

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Sardomozide, also known as 4-Aiah, primarily targets the enzyme S-adenosylmethionine decarboxylase (SAMDC) . SAMDC plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and differentiation .

Mode of Action

This compound acts as an inhibitor of SAMDC . It binds to the enzyme, thereby reducing its activity. Following treatment with this compound, intracellular SAMDC activity is reduced . This interaction leads to changes in the cellular levels of polyamines, which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyamine biosynthesis pathway . By inhibiting SAMDC, this compound disrupts the production of polyamines. Polyamines, such as spermidine and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Therefore, the inhibition of SAMDC by this compound can have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of polyamine biosynthesis . This can lead to a decrease in cell proliferation, as polyamines are essential for cell growth and differentiation . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .

Analyse Biochimique

Biochemical Properties

Sardomozide interacts with the enzyme SAMDC, inhibiting its activity . SAMDC is a crucial enzyme in the polyamine biosynthesis pathway, catalyzing the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, a key intermediate in the synthesis of polyamines . By inhibiting SAMDC, this compound can potentially disrupt the production of polyamines, affecting various biochemical reactions within the cell .

Cellular Effects

This compound’s inhibition of SAMDC can have profound effects on cellular processes. Polyamines are involved in a variety of cellular functions, including DNA stabilization, gene expression, and cell proliferation . By inhibiting polyamine synthesis, this compound can potentially influence these processes. For example, it has been observed that treatment with this compound can reduce intracellular SAMDC activity to 10% of control, indicating a significant impact on cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with SAMDC. It binds to the enzyme, inhibiting its activity and thereby disrupting the synthesis of polyamines . This can lead to changes in gene expression, as polyamines are known to influence the transcription and translation of certain genes . Furthermore, the disruption of polyamine synthesis can affect cellular signaling pathways and metabolic processes, given the role of polyamines in these areas .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, following treatment for 48 hours with this compound, intracellular SAMDC activity is reduced to 10% of control This suggests that the compound has a lasting effect on cellular function

Metabolic Pathways

This compound is involved in the polyamine biosynthesis pathway by inhibiting the enzyme SAMDC . This can potentially affect metabolic flux and metabolite levels within the cell. Detailed information on the specific metabolic pathways that this compound interacts with, including any enzymes or cofactors, is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sel d'ammonium d'ADU-S100 est synthétisé par une série de réactions chimiques impliquant la formation de dinucléotides cycliques. La préparation implique l'utilisation d'analogues bisphosphorothioates de l'adénosine monophosphate cyclique (c-di-AMP), qui sont ensuite modifiés pour améliorer leur stabilité et leur activité biologique .

Méthodes de production industrielle : Dans les milieux industriels, le sel d'ammonium d'ADU-S100 est souvent préparé en utilisant des systèmes de délivrance liposomale pour améliorer sa stabilité et son efficacité. Le composé est incorporé dans des liposomes cationiques, qui le protègent de la dégradation et améliorent sa délivrance aux cellules cibles .

Analyse Des Réactions Chimiques

Types de réactions : Le sel d'ammonium d'ADU-S100 subit principalement des réactions d'activation au sein de la voie STING. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants : L'activation du sel d'ammonium d'ADU-S100 implique sa reconnaissance par le récepteur STING résidant dans le réticulum endoplasmique, suivie du recrutement de la kinase 1 liant TANK (TBK1) et du facteur 3 de régulation de l'interféron (IRF3) .

Principaux produits formés : Les principaux produits formés par l'activation du sel d'ammonium d'ADU-S100 sont les interférons de type I et d'autres cytokines, qui jouent un rôle crucial dans la réponse immunitaire contre les cellules cancéreuses .

Applications de la recherche scientifique

Le sel d'ammonium d'ADU-S100 a été largement étudié pour ses applications en immunothérapie anticancéreuse. Il a montré des promesses pour améliorer l'efficacité des inhibiteurs de point de contrôle immunitaire en amplifiant l'immunogénicité tumorale . De plus, il a été utilisé en combinaison avec d'autres agents thérapeutiques pour surmonter la tolérance immunitaire et promouvoir des réponses spécifiques aux tumeurs des lymphocytes T CD8+ . La recherche a également exploré son potentiel dans le traitement de divers types de cancers, notamment le mélanome métastatique et les tumeurs solides .

Mécanisme d'action

Le sel d'ammonium d'ADU-S100 active la voie STING en se liant au récepteur STING dans le réticulum endoplasmique. Cette liaison déclenche une cascade d'événements, y compris le recrutement de TBK1 et d'IRF3, conduisant à la production d'interférons de type I et d'autres cytokines . Ces cytokines induisent une réponse immunitaire médiée par les lymphocytes T spécifique de l'antigène, robuste et durable contre les cellules cancéreuses .

Applications De Recherche Scientifique

ADU-S100 ammonium salt has been extensively studied for its applications in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity . Additionally, it has been used in combination with other therapeutic agents to overcome immune tolerance and promote tumor-specific CD8+ T-cell responses . Research has also explored its potential in treating various types of cancers, including metastatic melanoma and solid tumors .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Sel disodique de 2’3’-c-di-AM (PS)2 (Rp,Rp)

- Sel d'ammonium de l'énantiomère 2’3’-c-di-AM (PS)2 (Rp,Rp)

Unicité : Le sel d'ammonium d'ADU-S100 est unique en raison de sa stabilité et de sa lipophilie accrues par rapport aux autres dinucléotides cycliques. Sa capacité à activer tous les allèles STING humains et murins connus en fait un agoniste STING puissant et polyvalent . De plus, sa formulation dans des systèmes de délivrance liposomale améliore encore son efficacité et sa stabilité .

Activité Biologique

Sardomozide, a compound recognized for its inhibitory effects on S-adenosylmethionine decarboxylase (SAMDC), plays a significant role in the metabolism of polyamines, which are essential for various cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound functions primarily as a potent inhibitor of SAMDC, an enzyme critical in the polyamine biosynthesis pathway. By inhibiting SAMDC, this compound disrupts the conversion of S-adenosylmethionine (SAM) into methylthioadenosine (MTA) and carbon dioxide (CO2). This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are vital for cellular processes including DNA stabilization, cell growth, and proliferation. The resulting reduction in polyamines can trigger cell cycle arrest and apoptosis in cancer cells .

Inhibition of Polyamine Synthesis

This compound has demonstrated significant biological activity in various studies:

- IC50 Values : In rat liver assays, this compound exhibited an IC50 value of approximately 0.005 µM, indicating its high potency as an SAMDC inhibitor.

- Cellular Effects : The inhibition of SAMDC by this compound has been linked to alterations in protein translation mechanisms and gene expression modulation. Studies show that it can influence frameshifting efficiency in mRNA translation .

Case Studies and Clinical Trials

Several clinical studies have investigated the effects of this compound on cancer patients:

- Phase I Trials : Early phase I trials indicated that this compound was well-tolerated among patients with advanced solid tumors. The studies aimed to assess the maximum tolerated dose (MTD) and pharmacokinetics of the compound .

- Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance antitumor activity. For instance, a study examined the effects of combining this compound with cytarabine, revealing promising results in blocking neuroblastoma initiation .

Applications in Biomedical Research

This compound's role as a SAMDC inhibitor positions it as a potential therapeutic candidate for diseases characterized by dysregulated polyamine metabolism, particularly cancer. Its ability to modulate polyamine levels makes it relevant for:

- Cancer Therapy : Given its mechanism of action, this compound is being explored for its potential in treating various cancers where polyamine metabolism is altered.

- Photopharmacology : Recent advancements include the development of photoswitchable drugs using this compound as a model compound. This approach aims to create drugs with controllable activity profiles under specific light conditions.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Inhibition Potency | IC50 ~ 0.005 µM in rat liver assays |

| Cellular Impact | Induces cell cycle arrest and apoptosis in cancer cells |

| Clinical Trials | Well-tolerated in phase I trials; ongoing investigations |

| Combination Therapy | Enhanced effects when combined with cytarabine |

| Innovative Applications | Development of photoswitchable drugs |

Propriétés

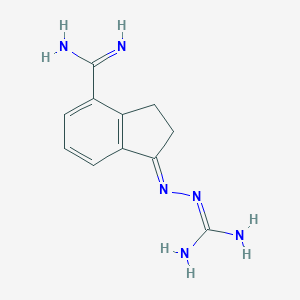

IUPAC Name |

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPGNVSXMAUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869976 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149400-88-4 | |

| Record name | Sardomozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.